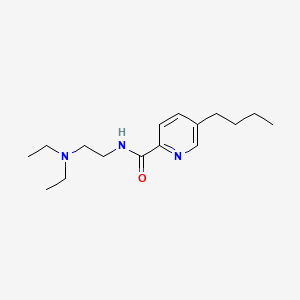
Fusaric acid N,N-diethylaminoethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fusaric acid N,N-diethylaminoethylamide, also known as this compound, is a useful research compound. Its molecular formula is C16H27N3O and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Fusaric acid N,N-diethylaminoethylamide exhibits significant pharmacological properties, making it a candidate for various therapeutic applications.
1.1. Dopamine β-Hydroxylase Inhibition
Fusaric acid is known to inhibit dopamine β-hydroxylase, an enzyme involved in catecholamine biosynthesis. This inhibition can lead to alterations in neurotransmitter levels, which may have implications for treating conditions like hypertension and anxiety disorders .
1.2. Antimicrobial Activity
Research indicates that fusaric acid derivatives, including N,N-diethylaminoethylamide, display antimicrobial properties against various bacterial strains. This makes them potential candidates for developing new antimicrobial agents .
Plant Pathology
Fusaric acid plays a critical role in plant pathology as a virulence factor in pathogenic Fusarium species. Its applications in this field include:
2.1. Phytotoxicity and Disease Resistance
The compound is known to induce wilt symptoms in plants, which can be utilized to study plant responses to pathogen attacks. Understanding these interactions can lead to the development of disease-resistant plant varieties .
2.2. Research Tool for Inducing Resistance
Fusaric acid can be employed as a tool to induce resistance mechanisms in plants against Fusarium wilt disease, providing insights into biochemical pathways involved in plant defense .
Biochemical Research
This compound serves as a valuable research tool in biochemistry:
3.1. Enzyme Inhibition Studies
Due to its ability to inhibit specific enzymes, fusaric acid derivatives are used in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
3.2. Molecular Docking Studies
Molecular docking studies involving fusaric acid derivatives have been conducted to predict their binding interactions with various biological targets, aiding in drug design efforts .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmacology | Dopamine β-hydroxylase inhibition | Potential treatment for hypertension and anxiety |
| Antimicrobial activity | Effective against various bacterial strains | |
| Plant Pathology | Induction of wilt symptoms | Useful for studying plant-pathogen interactions |
| Inducing resistance mechanisms | Insights into biochemical pathways | |
| Biochemical Research | Enzyme inhibition studies | Valuable for understanding enzyme mechanisms |
| Molecular docking studies | Assists in drug design efforts |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study demonstrated that fusaric acid derivatives could effectively inhibit the growth of Staphylococcus aureus, suggesting their potential use as antimicrobial agents .
- Another research focused on the phytotoxic effects of fusaric acid on various crops, revealing its role as a virulence factor that could be targeted for developing resistant plant varieties .
- In biochemical assays, fusaric acid was shown to significantly affect enzyme activity related to neurotransmitter synthesis, indicating its utility in neuropharmacological research .
Propiedades
Número CAS |
78272-90-9 |
|---|---|
Fórmula molecular |
C16H27N3O |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
5-butyl-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H27N3O/c1-4-7-8-14-9-10-15(18-13-14)16(20)17-11-12-19(5-2)6-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,17,20) |
Clave InChI |
ACBTXRCJPKLVJR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC |
SMILES canónico |
CCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC |
Key on ui other cas no. |
78272-90-9 |
Sinónimos |
FADAE fusaric acid N,N-diethylaminoethylamide N,N-diethylaminoethylamide fusaric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















